molecular formula C17H17BrN2O2 B1389741 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide CAS No. 1138442-97-3

3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

Cat. No.: B1389741
CAS No.: 1138442-97-3
M. Wt: 361.2 g/mol
InChI Key: RFYKUHAVOOKKPC-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide encompasses a complex arrangement of functional groups that contribute to its unique chemical properties and reactivity patterns. The compound is officially designated with the International Union of Pure and Applied Chemistry name 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide, which accurately reflects its structural composition and substitution pattern. The molecular formula C17H17BrN2O2 indicates the presence of seventeen carbon atoms, seventeen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 361.23 grams per mole. This compound has been assigned the Chemical Abstracts Service registry number 1138442-97-3, providing a unique identifier for database searches and chemical procurement.

The structural framework consists of a central benzamide core with specific substitutions that define its chemical identity and reactivity profile. The benzamide backbone provides structural stability while accommodating functional group modifications that enhance the compound's utility in various applications. The bromoacetyl group attached to the amino functionality at the 3-position of the benzene ring represents a critical structural feature that significantly influences the compound's electrophilic character and potential for nucleophilic substitution reactions. The N-ethyl-N-phenyl substitution pattern on the amide nitrogen creates additional steric and electronic effects that modulate the compound's overall reactivity and biological activity potential.

The three-dimensional molecular geometry reveals important conformational characteristics that influence intermolecular interactions and binding affinities. The presence of multiple aromatic systems within the molecular structure provides opportunities for π-π stacking interactions and aromatic ring interactions with biological targets. The spatial arrangement of the bromoacetyl group relative to the benzamide core creates a reactive site that is accessible for nucleophilic attack while maintaining structural integrity of the overall molecular framework. The ethyl and phenyl substituents on the amide nitrogen contribute to the compound's lipophilicity and may influence membrane permeability and protein binding characteristics.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide provides essential insights into its solid-state structure and conformational preferences. While specific crystallographic data for this exact compound are limited in the available literature, related benzamide derivatives have been extensively studied to understand the general structural patterns and intermolecular interactions characteristic of this compound class. The crystalline forms of substituted benzamides typically exhibit specific hydrogen bonding patterns and π-π stacking arrangements that influence their physical properties and stability profiles.

The conformational flexibility of 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide arises from rotational freedom around several single bonds, particularly those connecting the bromoacetyl group to the aromatic system and the ethyl-phenyl substituents to the amide nitrogen. These conformational degrees of freedom allow the molecule to adopt various three-dimensional arrangements that may be stabilized by intramolecular interactions or influenced by environmental factors such as solvent effects and crystal packing forces. The preferred conformations in the solid state often differ from those observed in solution due to the influence of intermolecular forces and crystal lattice constraints.

Intermolecular interactions in the crystalline state typically involve hydrogen bonding between the amide functionalities and van der Waals interactions between aromatic rings. The bromoacetyl group may participate in halogen bonding interactions with electron-rich sites on neighboring molecules, contributing to the overall crystal stability. The phenyl rings present in the structure provide opportunities for aromatic stacking interactions that can significantly influence the crystal packing arrangements and melting point characteristics. Understanding these crystallographic features is crucial for predicting physical properties such as solubility, stability, and polymorphic behavior.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic characterization of 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The carbonyl stretching frequencies typically appear in the region between 1600 and 1700 wavenumbers, with the bromoacetyl carbonyl and benzamide carbonyl groups exhibiting distinct absorption patterns due to their different electronic environments. The aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes provide additional fingerprint information for structural identification.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the aromatic protons, the ethyl group protons, and the methylene protons of the bromoacetyl functionality. The aromatic region typically displays complex multipicity patterns reflecting the substitution patterns on the benzene rings and the coupling interactions between adjacent protons. The ethyl group appears as characteristic triplet and quartet patterns, while the bromoacetyl methylene protons exhibit a distinctive singlet due to the absence of neighboring protons. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework and can distinguish between aromatic and aliphatic carbon environments.

Ultraviolet-Visible spectroscopy reveals the electronic transitions associated with the aromatic chromophores and conjugated systems within the molecule. The benzamide and phenyl groups contribute to the overall absorption profile in the ultraviolet region, with characteristic absorption maxima that reflect the extent of conjugation and electronic delocalization. The presence of the bromoacetyl group may introduce additional electronic transitions that influence the overall spectroscopic signature. Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 361 confirms the molecular weight, while characteristic fragment ions provide information about the stability and fragmentation pathways of different functional groups within the molecule.

Computational Chemistry: Density Functional Theory Calculations of Electronic Structure

Density Functional Theory calculations provide valuable insights into the electronic structure and molecular properties of 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide that complement experimental characterization techniques. These computational approaches enable the prediction of geometric parameters, electronic distributions, and reactivity patterns that may not be directly accessible through experimental methods. The optimized molecular geometry obtained from Density Functional Theory calculations reveals bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure and conformational preferences of the molecule.

Electronic structure calculations illuminate the distribution of electron density throughout the molecular framework and identify regions of high and low electron density that influence reactivity patterns. The bromoacetyl group typically exhibits significant electrophilic character due to the electron-withdrawing effects of both the carbonyl group and the bromine substituent. This electronic polarization creates a reactive site that is susceptible to nucleophilic attack, making the compound valuable for chemical synthesis and biological applications. The aromatic systems within the molecule contribute to the overall electronic delocalization and may influence the stability and reactivity of adjacent functional groups.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and distributions, which provide insights into the compound's electronic properties and potential for chemical interactions. The energy gap between these frontier orbitals influences the compound's stability and reactivity toward electrophilic and nucleophilic reagents. Molecular electrostatic potential maps generated from Density Functional Theory calculations visualize the distribution of electrostatic potential across the molecular surface, highlighting regions that are favorable for intermolecular interactions with biological targets or chemical reagents.

Vibrational frequency calculations provide theoretical predictions of infrared absorption frequencies that can be compared with experimental Fourier Transform Infrared spectra for structural validation. These calculations also confirm that the optimized geometric structures correspond to true energy minima on the potential energy surface. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated to predict the stability and spontaneity of chemical reactions involving this compound. The computational results support the experimental observations and provide a theoretical framework for understanding the structure-activity relationships that govern the compound's chemical and biological behavior.

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-2-20(15-9-4-3-5-10-15)17(22)13-7-6-8-14(11-13)19-16(21)12-18/h3-11H,2,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYKUHAVOOKKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide typically involves the reaction of N-ethyl-N-phenylbenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biomedical Research

Anticancer Activity
Recent studies have indicated that compounds similar to 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes associated with cancer cell proliferation. For example, derivatives have been shown to inhibit histone deacetylases (HDACs), leading to the reactivation of tumor suppressor genes and subsequent apoptosis of cancer cells .

Case Study: HDAC Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited HDAC activity in various cancer cell lines, resulting in reduced cell viability and increased apoptosis rates. The structure-activity relationship (SAR) revealed that modifications on the bromoacetyl group could enhance potency against specific cancer types .

Drug Development

Potential Drug Candidate
The compound's structural features make it a promising candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications beyond oncology, including anti-inflammatory and antimicrobial activities.

Case Study: Synthesis and Evaluation
In a recent pharmacological evaluation, researchers synthesized several analogs of 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide to assess their biological activity. The results indicated that certain modifications improved binding affinity to target proteins involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent .

Synthetic Chemistry

Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for further derivatization, enabling chemists to create libraries of compounds for screening against various biological targets.

Table: Synthetic Pathways Involving 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

Reaction TypeProduct TypeConditions
Nucleophilic SubstitutionAmidesBase-catalyzed reactions
Coupling ReactionsPeptidesCoupling agents (e.g., EDC)
ReductionAlcoholsCatalytic hydrogenation

Forensic Applications

Analytical Chemistry
The compound's unique structure allows it to be utilized in forensic science for analytical purposes. Its identification can aid in toxicological studies and substance identification in various samples.

Case Study: Toxicology Screening
In forensic toxicology, methods such as liquid chromatography-mass spectrometry (LC-MS) have been employed to detect this compound in biological samples, providing insights into exposure levels and potential health effects following accidental or intentional ingestion .

Mechanism of Action

The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various cellular pathways and processes, depending on the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

Key structural analogs differ in substituents on the amide nitrogen and the benzene ring. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide C₁₇H₁₇BrN₂O₂* ~361.24* N-ethyl, N-phenyl, 3-bromoacetyl High lipophilicity; bromoacetyl enhances reactivity
3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)benzamide C₁₆H₁₅BrN₂O₂ 347.21 N-(3-methylphenyl) Reduced steric bulk compared to N-ethyl-N-phenyl; may improve solubility
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide C₁₂H₁₅BrN₂O₂ 299.17 N-isopropyl Compact structure; lower molecular weight may enhance metabolic stability
N-{3-[(2-Bromoacetyl)amino]phenyl}hexanamide C₁₄H₁₉BrN₂O₂ 327.22 Hexanamide chain Increased lipophilicity; potential for prolonged half-life
3-[Bis(2-chloroethyl)amino]-N-[2-(bromoacetyl)phenyl]-4-methylbenzamide C₁₉H₂₀BrCl₂N₂O₂ 474.20 Bis(2-chloroethyl), 4-methyl, bromoacetyl Higher toxicity risk due to chloroethyl groups; complex reactivity

Reactivity and Functional Group Analysis

  • Bromoacetyl Group : Present in all compounds, this group acts as a leaving site for nucleophilic substitutions. Its reactivity is critical in synthetic pathways, such as forming covalent bonds with thiols or amines .
  • N-(3-methylphenyl): Introduces moderate steric effects while maintaining aromaticity, balancing reactivity and solubility . N-Isopropyl: Reduces molecular complexity, favoring metabolic stability but limiting π-π interactions in biological targets .

Physicochemical Properties

  • Melting Points and Stability : Substituents like N-ethyl-N-phenyl may lower melting points due to reduced crystallinity, whereas simpler analogs (e.g., N-isopropyl) exhibit higher thermal stability .

Biological Activity

3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

The synthesis of 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide involves several steps, typically starting from commercially available starting materials. The introduction of the bromoacetyl group is crucial for enhancing the compound's reactivity and biological activity. The general synthetic route can be summarized as follows:

  • Starting Material : N-phenylbenzamide.
  • Bromination : Introduction of the bromoacetyl group.
  • Amidation : Reaction with ethyl amine to form the final product.

Table 1 summarizes the key chemical properties of the compound.

PropertyValue
Molecular FormulaC16H18BrN3O
Molecular Weight364.24 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antiviral Activity

Recent studies have indicated that derivatives of N-phenylbenzamide, which share structural similarities with 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide, exhibit promising antiviral activity. For example, a related compound demonstrated significant inhibition against Enterovirus 71 (EV71) with IC50 values ranging from 5.7 to 12 μM . This suggests that the compound may possess similar antiviral properties.

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through its ability to inhibit specific kinases involved in tumor growth and proliferation. In a study focusing on N-phenylbenzamide derivatives, compounds were shown to selectively inhibit receptor tyrosine kinases, which are often overactive in cancer cells . The selectivity and potency of these compounds indicate that 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide could be a candidate for further development.

The biological activity of 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide is hypothesized to involve multiple mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication pathways by inhibiting key viral enzymes .
  • Kinase Inhibition : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cell proliferation and survival in cancer cells .
  • DNA Interaction : Some studies suggest that benzamide derivatives can interact with DNA, potentially leading to cytotoxic effects in rapidly dividing cells .

Case Studies

  • Antiviral Efficacy : A study evaluated various N-phenylbenzamide derivatives against EV71 strains, revealing that modifications at specific positions significantly affected antiviral potency. Compounds with similar structures exhibited IC50 values comparable to known antiviral agents, suggesting that structural modifications can enhance efficacy .
  • Cancer Cell Lines : In vitro studies on cancer cell lines treated with N-phenylbenzamide derivatives showed reduced cell viability and induced apoptosis, supporting their potential as anticancer agents .

Q & A

Basic: What synthetic strategies are effective for preparing 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: React N-ethyl-N-phenylbenzamide with bromoacetyl chloride in the presence of a base like DIPEA (diisopropylethylamine) in dichloromethane at low temperatures (4°C to room temperature) to introduce the bromoacetyl group .
  • Step 2: Optimize reaction yield by controlling stoichiometry (e.g., 1.2 equivalents of bromoacetyl chloride) and reaction time (monitored via TLC/HPLC).
  • Purification: Use flash chromatography or preparative HPLC with gradients of ethyl acetate/hexane to isolate the product. Confirm purity (>95%) via NMR (e.g., δ 7.3–7.5 ppm for aromatic protons) and mass spectrometry (expected [M+H]+ ~375.2) .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s bioactivity, and what computational tools validate these effects?

Answer:

  • SAR Analysis: Introduce substituents (e.g., -CF₃, -Cl) to the phenyl ring to modulate lipophilicity and binding affinity. For example, trifluoromethyl groups enhance metabolic stability .
  • Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or apoptosis regulators). Compare binding energies of derivatives to identify optimal substituents .
  • Validation: Correlate computational predictions with in vitro assays (e.g., IC₅₀ values in cancer cell lines) to confirm activity trends .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR Spectroscopy: Analyze ¹H/¹³C NMR to confirm substitution patterns (e.g., bromoacetyl CH₂ at δ 3.8–4.2 ppm, aromatic protons at δ 6.8–7.6 ppm) .
  • Mass Spectrometry: Use ESI-MS to verify molecular weight (expected [M+H]+ ~375.2) and detect impurities .
  • HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can crystallographic data resolve contradictions in reported molecular conformations of related benzamide derivatives?

Answer:

  • Crystallography: Use SHELX programs (e.g., SHELXL) to solve single-crystal structures. Compare torsion angles and hydrogen-bonding networks with literature data (e.g., monoclinic P21/c space group for similar compounds) .
  • Data Reconciliation: Address discrepancies (e.g., varying dihedral angles) by re-refining datasets with high-resolution (<1.0 Å) X-ray data and validating via R-factor convergence (<0.05) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

  • Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Include controls (e.g., cisplatin) for comparison .
  • Enzyme Inhibition: Test inhibition of kinases (e.g., EGFR) via fluorescence-based assays (e.g., ADP-Glo™) .
  • Apoptosis Markers: Perform flow cytometry with Annexin V/PI staining to assess pro-apoptotic effects .

Advanced: How can reaction intermediates be trapped or monitored to elucidate mechanistic pathways during synthesis?

Answer:

  • In Situ Monitoring: Use FT-IR to track carbonyl stretching (1700–1750 cm⁻¹) during bromoacetylation.
  • Quench-LC/MS: Halt reactions at intervals (e.g., 15, 30, 60 min) and analyze intermediates (e.g., unreacted benzamide or acyl chloride adducts) .
  • Isotopic Labeling: Introduce ¹³C labels in the bromoacetyl group to trace reaction pathways via NMR .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25) .
  • Ventilation: Use fume hoods due to potential bromine vapor release during synthesis.
  • Waste Disposal: Neutralize halogenated waste with sodium bicarbonate before disposal .

Advanced: How can structural analogs of this compound be designed to improve solubility without compromising activity?

Answer:

  • PEGylation: Introduce polyethylene glycol (PEG) chains to the N-ethyl group to enhance aqueous solubility .
  • Prodrug Approach: Synthesize phosphate or ester derivatives that hydrolyze in vivo to release the active compound .
  • Co-Crystallization: Screen co-crystals with succinic acid or caffeine to improve dissolution rates .

Basic: What spectroscopic red flags indicate degradation or impurities in the final product?

Answer:

  • NMR Peaks: Extra signals at δ 1.2–1.5 ppm (unreacted ethyl groups) or δ 5.0–5.5 ppm (hydrolysis products).
  • HPLC Peaks: Additional retention time peaks (>2% area) suggest side products .
  • Mass Fragments: Fragments below [M+H]+ (e.g., loss of Br⁻ at m/z ~295) indicate decomposition .

Advanced: How do conflicting bioactivity results across studies arise, and what meta-analysis approaches resolve them?

Answer:

  • Source Analysis: Compare assay conditions (e.g., cell line variability, serum concentration). For example, activity in HeLa cells may not translate to HT-29 due to differing receptor expression .
  • Meta-Regression: Use R or Python to pool data from multiple studies and adjust for covariates (e.g., dose, exposure time).
  • Orthogonal Validation: Confirm results via alternative assays (e.g., Western blot for protein targets alongside cell viability data) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide
Reactant of Route 2
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3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

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